molecular formula C10H11FO B12837874 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one

4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one

Cat. No.: B12837874
M. Wt: 166.19 g/mol
InChI Key: UZSDRINFNYGFFO-UHFFFAOYSA-N
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Description

4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one is a synthetic organic compound characterized by its unique structure, which includes an allyl group, a fluorine atom, and a methyl group attached to a cyclohexa-2,5-dien-1-one ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable cyclohexadienone precursor, followed by the introduction of the allyl and methyl groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in large quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.

    Pathways Involved: It may participate in metabolic pathways, influencing the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Similar in structure but with different substituents, leading to distinct reactivity and applications.

    4-Allyl-4-fluoro-2,5-cyclohexadien-1-one: Shares the allyl and fluorine groups but differs in the position of the methyl group.

Uniqueness

4-Allyl-2-fluoro-4-methylcyclohexa-2,5-dien-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

2-fluoro-4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C10H11FO/c1-3-5-10(2)6-4-9(12)8(11)7-10/h3-4,6-7H,1,5H2,2H3

InChI Key

UZSDRINFNYGFFO-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)C(=C1)F)CC=C

Origin of Product

United States

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